molecular formula C11H16N2O B8461270 6-Isobutyl-5-methylnicotinamide

6-Isobutyl-5-methylnicotinamide

Cat. No.: B8461270
M. Wt: 192.26 g/mol
InChI Key: CKLIMJYGWHTCKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Isobutyl-5-methylnicotinamide is a nicotinamide derivative characterized by an isobutyl group at the 6-position and a methyl group at the 5-position of the pyridine ring. The amide functional group at the 3-position distinguishes it from structurally related nitriles, esters, or carboxylic acids. Nicotinamide derivatives are often studied for their hydrogen-bonding capabilities, solubility profiles, and bioavailability, which are influenced by substituents and functional groups .

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

5-methyl-6-(2-methylpropyl)pyridine-3-carboxamide

InChI

InChI=1S/C11H16N2O/c1-7(2)4-10-8(3)5-9(6-13-10)11(12)14/h5-7H,4H2,1-3H3,(H2,12,14)

InChI Key

CKLIMJYGWHTCKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1CC(C)C)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Isobutyl-5-methylnicotinamide typically involves the reaction of 6-isobutyl-5-methyl-nicotinic acid with an appropriate amine under specific conditions. One common method involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is carried out in an organic solvent such as dichloromethane at room temperature, leading to the formation of the desired nicotinamide derivative.

Industrial Production Methods: Industrial production of 6-Isobutyl-5-methylnicotinamide may involve continuous-flow microreactors, which offer advantages such as improved reaction control, higher yields, and scalability. Enzymatic catalysis using immobilized enzymes like Novozym® 435 can also be employed for the synthesis of nicotinamide derivatives in a sustainable and efficient manner .

Chemical Reactions Analysis

Types of Reactions: 6-Isobutyl-5-methylnicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives

Scientific Research Applications

6-Isobutyl-5-methylnicotinamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in cellular metabolism and as a precursor for coenzymes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.

    Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing

Mechanism of Action

The mechanism of action of 6-Isobutyl-5-methylnicotinamide involves its role as a precursor for nicotinamide adenine dinucleotide (NAD+) and its reduced form (NADH). These coenzymes are essential for cellular energy metabolism, DNA repair, and regulation of transcription processes. The compound exerts its effects by modulating the activity of enzymes involved in these pathways, thereby influencing various biological processes .

Comparison with Similar Compounds

Functional Group Influence

  • Amide vs. Nitriles, however, are more reactive and may pose higher toxicity risks .
  • Carboxylic Acid () : The carboxylic acid group in 5-Methyl-6-(methylthio)nicotinic acid increases acidity (pKa ~4-5), making it more water-soluble than the target compound but less membrane-permeable.

Substituent Effects

  • 6-Isobutyl Group : The bulky isobutyl substituent in the target compound likely enhances lipophilicity (logP ~2.5 estimated) compared to smaller groups like methyl () or methylthio (). This could improve blood-brain barrier penetration but reduce aqueous solubility.
  • 5-Methyl Group : Shared with Ethyl 6-isopropoxy-5-methylnicotinate (), the 5-methyl group may sterically hinder metabolic oxidation, increasing metabolic stability compared to unsubstituted analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.